3,3,3',5'-Tetramethylbutyrophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

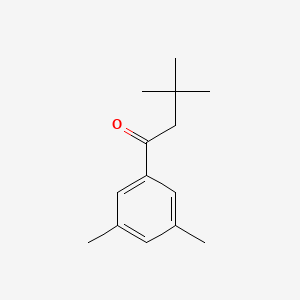

3,3,3’,5’-Tetramethylbutyrophenone is a chemical compound with the molecular formula C14H20O . It has a molecular weight of 204.31 . The IUPAC name for this compound is 1-(3,5-dimethylphenyl)-3,3-dimethyl-1-butanone .

Molecular Structure Analysis

The molecular structure of 3,3,3’,5’-Tetramethylbutyrophenone consists of a butanone group attached to a 3,5-dimethylphenyl group . The InChI code for this compound is 1S/C14H20O/c1-10-6-11(2)8-12(7-10)13(15)9-14(3,4)5/h6-8H,9H2,1-5H3 .Applications De Recherche Scientifique

Metabolism and Endocrine-Disrupting Activity

3,3,3',5'-Tetramethylbutyrophenone, a variant of benzophenone-3 (BP-3), is extensively used as a UV filter in sunscreens. Research reveals its metabolism by liver microsomes and its estrogenic and anti-androgenic activities. Key metabolites identified include 2,4,5-trihydroxybenzophenone and 3-hydroxylated BP-3. The study underscores the chemical's complex interaction with endocrine functions, indicating its potential impact on hormonal activities (Watanabe et al., 2015).

Pharmaceutical Applications

In pharmaceutical research, derivatives of 3,3,3',5'-Tetramethylbutyrophenone show potential. For example, [(tetrazol-5-ylaryl)oxy]methyl]acetophenones, related compounds, demonstrate promising results as leukotriene receptor antagonists, showing efficacy in asthma treatment (Dillard et al., 1987).

Catalytic Applications

In the field of catalysis, acetophenone derivatives, closely related to 3,3,3',5'-Tetramethylbutyrophenone, are highlighted for their role in efficient and low-cost synthesis. Mn-ZSM-5 zeolites, incorporating tetrahedral coordination manganese atoms, have demonstrated high catalytic activity in ethylbenzene oxidation, suggesting potential industrial applications (Liu et al., 2020).

Electrochemical Applications

Research into nickel(II)-Schiff base complexes derived from 3,3,3',5'-Tetramethylbutyrophenone analogs showcases their use in electrochemical applications. These studies offer insights into the redox behavior of these compounds, indicating potential applications in catalysis and electronic materials (Ourari et al., 2014).

Extraction and Metal Complex Formation

Studies also explore the application of 3,3,3',5'-Tetramethylbutyrophenone derivatives in metal extraction. For instance, oximes of this compound show efficiency in extracting copper from acidic solutions, contributing to understanding of metal-organic interactions and the development of extraction processes (Szymanowski et al., 1983).

Antioxidant and Anti-aggregatory Properties

Benzophenone derivatives, similar to 3,3,3',5'-Tetramethylbutyrophenone, demonstrate significant antioxidant activities and inhibit low-density lipoprotein oxidation. Some compounds also show strong inhibitory activity against platelet aggregation, suggesting their potential in cardiovascular therapeutic applications (Jantan & Saputri, 2012).

Phototransformations and Material Science

The phototransformations of 3,3,3',5'-Tetramethylbutyrophenone derivatives are also a subject of study, particularly in material science. These transformations offer insights into the behavior of these compounds under UV radiation, which is crucial for developing advanced materials and photoreactive substances (Pagacz-Kostrzewa et al., 2023).

Propriétés

IUPAC Name |

1-(3,5-dimethylphenyl)-3,3-dimethylbutan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O/c1-10-6-11(2)8-12(7-10)13(15)9-14(3,4)5/h6-8H,9H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYGUXSPFJIVKSF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)CC(C)(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70642395 |

Source

|

| Record name | 1-(3,5-Dimethylphenyl)-3,3-dimethylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3,3',5'-Tetramethylbutyrophenone | |

CAS RN |

898764-59-5 |

Source

|

| Record name | 1-(3,5-Dimethylphenyl)-3,3-dimethyl-1-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898764-59-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3,5-Dimethylphenyl)-3,3-dimethylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.